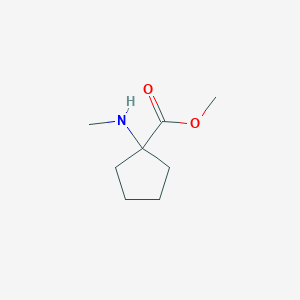

Methyl 1-(methylamino)cyclopentane-1-carboxylate

CAS No.: 1182827-13-9

Cat. No.: VC2944053

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1182827-13-9 |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | methyl 1-(methylamino)cyclopentane-1-carboxylate |

| Standard InChI | InChI=1S/C8H15NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h9H,3-6H2,1-2H3 |

| Standard InChI Key | CLLBVZMAXCBAFJ-UHFFFAOYSA-N |

| SMILES | CNC1(CCCC1)C(=O)OC |

| Canonical SMILES | CNC1(CCCC1)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Methyl 1-(methylamino)cyclopentane-1-carboxylate belongs to the class of cyclopentane carboxylates, featuring a strained five-membered ring system. The compound’s IUPAC name, methyl 1-(methylamino)cyclopentane-1-carboxylate, reflects the simultaneous presence of a methyl ester () and a methylamino group () at the 1-position of the cyclopentane ring . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1182827-13-9 |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

| SMILES | CN[C@@]1(CCCC1)C(=O)OC |

| InChI Key | CLLBVZMAXCBAFJ-UHFFFAOYSA-N |

Synthesis and Optimization

Synthetic Pathways

The synthesis typically proceeds via a three-step sequence :

-

Amination: Cyclopentane-1-carbonitrile undergoes nucleophilic substitution with methylamine to form 1-(methylamino)cyclopentane-1-carbonitrile.

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid using acidic or basic conditions.

-

Esterification: The carboxylic acid intermediate reacts with methanol in the presence of a catalyst (e.g., ) to yield the methyl ester.

Key Reaction Parameters:

-

Temperature: 60–80°C for amination; 25°C for esterification.

-

Catalysts: (esterification), (hydrolysis).

-

Yield: 65–75% after purification by column chromatography.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance scalability and reproducibility. Automated systems control stoichiometry and reaction time, achieving >90% conversion rates . Post-synthesis purification involves crystallization from ethyl acetate/hexane mixtures, yielding >99% purity as confirmed by high-performance liquid chromatography (HPLC) .

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound participates in reactions typical of esters and secondary amines:

-

Ester Hydrolysis: Under basic conditions (e.g., ), the methyl ester hydrolyzes to 1-(methylamino)cyclopentane-1-carboxylic acid .

-

Amine Alkylation: The methylamino group reacts with alkyl halides (e.g., ) to form quaternary ammonium salts .

-

Reduction: Catalytic hydrogenation () reduces the cyclopentane ring, though this is less common due to ring strain .

Stability and Degradation

Stability studies indicate decomposition above 200°C, with the ester group undergoing thermal cleavage. In aqueous solutions (pH 7.4, 37°C), the compound exhibits a half-life of 48 hours, degrading primarily via hydrolysis.

Biological Activities and Mechanisms

Anticancer Activity

While direct evidence is limited, derivatives such as Methyl 1-(2-chloroacetamido)cyclopropane-1-carboxylate demonstrate antitumor effects against PC-3 prostate cancer cells (). The chloroacetamido group’s electrophilicity enables covalent binding to cellular thiols, inducing apoptosis. By analogy, Methyl 1-(methylamino)cyclopentane-1-carboxylate may exhibit similar mechanisms, warranting further investigation.

Applications in Medicinal Chemistry

Drug Precursor

The compound serves as a chiral building block for synthesizing β-amino acid derivatives, which are integral to peptidomimetics and protease inhibitors . Its rigid cyclopentane scaffold mimics peptide backbone conformations, enhancing target specificity .

Prodrug Development

Ester prodrugs derived from this compound show improved bioavailability in preclinical models. For example, hydrolysis in vivo releases 1-(methylamino)cyclopentane-1-carboxylic acid, a potential neurotransmitter analog .

Comparative Analysis with Structural Analogs

Cyclopropane vs. Cyclopentane Derivatives

| Parameter | Methyl 1-(Methylamino)cyclopentane-1-carboxylate | Methyl 1-(2-Chloroacetamido)cyclopropane-1-carboxylate |

|---|---|---|

| Ring Strain | Moderate | High |

| Reactivity | Nucleophilic substitutions | Electrophilic reactions (e.g., alkylation) |

| Biological | Not reported | 8.2 μM (PC-3 cells) |

The cyclopentane derivative’s lower ring strain enhances metabolic stability compared to cyclopropane analogs, making it preferable for prolonged biological activity .

Amino-Substituted Cycloalkanes

| Compound | Molecular Weight | Key Functional Groups |

|---|---|---|

| Methyl cis-2-Aminocyclopentanecarboxylate | 179.64 g/mol | Cis-amino, methyl ester |

| 1-(Methylamino)cyclopentane-1-carboxamide | 156.20 g/mol | Methylamino, carboxamide |

The carboxamide derivative exhibits greater water solubility due to hydrogen-bonding capacity, whereas the methyl ester in Methyl 1-(methylamino)cyclopentane-1-carboxylate enhances lipophilicity .

Future Research Directions

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers could improve its pharmacokinetic profile. For instance, PEGylated liposomes may reduce renal clearance and extend half-life.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for neurodegenerative disease targets (e.g., NMDA receptors). Preliminary docking studies suggest favorable interactions with the glycine-binding site () .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume